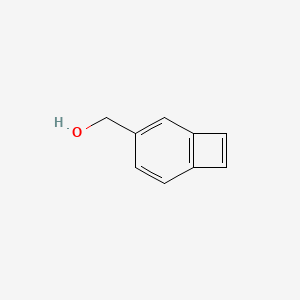

4-Hydroxymethylbenzocyclobutene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bicyclo[4.2.0]octa-1(6),2,4,7-tetraenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c10-6-7-1-2-8-3-4-9(8)5-7/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVVWDAHRRSSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596942 | |

| Record name | (Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53076-11-2 | |

| Record name | (Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {bicyclo[4.2.0]octa-1,3,5-trien-3-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydroxymethylbenzocyclobutene: A Technical Guide for Researchers

CAS Number: 53076-11-2

This in-depth technical guide provides a comprehensive overview of 4-Hydroxymethylbenzocyclobutene, a versatile bicyclic aromatic hydrocarbon of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and potential biological evaluation, and explores its applications in medicinal chemistry.

Core Properties and Data

4-Hydroxymethylbenzocyclobutene, also known as (bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanol, is a key intermediate in organic synthesis. Its strained four-membered ring fused to a benzene ring imparts unique reactivity, making it a valuable building block for complex molecular architectures.

Table 1: Physicochemical Properties of 4-Hydroxymethylbenzocyclobutene

| Property | Value | Source |

| CAS Number | 53076-11-2 | Multiple Sources |

| Molecular Formula | C₉H₁₀O | |

| Molecular Weight | 134.18 g/mol | |

| Boiling Point | 266.319 °C at 760 mmHg | |

| Density | 1.171 g/cm³ | |

| Melting Point | Not explicitly found in searches. | |

| Solubility | No specific quantitative data found. General solubility in organic solvents is expected. |

Synthesis and Reactivity

The synthesis of 4-Hydroxymethylbenzocyclobutene can be approached through various synthetic routes, often involving the modification of benzocyclobutene precursors. While a specific detailed protocol for its direct synthesis was not found in the reviewed literature, a general approach can be inferred from the synthesis of related benzocyclobutene derivatives.

General Synthetic Workflow

A plausible synthetic pathway could involve the formylation of a suitable benzocyclobutene precursor followed by reduction of the resulting aldehyde to the corresponding alcohol.

Caption: A generalized synthetic workflow for 4-Hydroxymethylbenzocyclobutene.

Reactivity

The reactivity of 4-Hydroxymethylbenzocyclobutene is largely dictated by the strained cyclobutene ring. Upon heating, benzocyclobutenes can undergo a thermally induced electrocyclic ring-opening to form highly reactive o-quinodimethanes. This intermediate can then participate in a variety of cycloaddition reactions, making benzocyclobutenes valuable precursors for the synthesis of complex polycyclic and heterocyclic systems. The hydroxyl group also offers a handle for further functionalization, such as esterification or etherification, to introduce diverse substituents.

Experimental Protocols

General Protocol for Melting Point Determination

The melting point of a solid organic compound is a crucial physical property for identification and purity assessment.

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

-

Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

General Protocol for Solubility Determination

Understanding the solubility of a compound is essential for its application in various experimental settings.

-

Solvent Selection: A range of common laboratory solvents (e.g., water, methanol, ethanol, acetone, dichloromethane) should be tested.

-

Qualitative Assessment: A small amount of the compound is added to a test tube containing the solvent. The mixture is agitated, and the solubility is observed at room temperature.

-

Quantitative Assessment (Shake-Flask Method): An excess of the solid is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

General Protocol for Biological Evaluation

Benzocyclobutene derivatives have been investigated for a range of biological activities.[1][2] A general workflow for the preliminary biological evaluation of a new benzocyclobutene derivative is outlined below.

Caption: A typical workflow for the biological evaluation of a novel compound.

In Vitro Assays:

-

Cytotoxicity Assays: To assess the general toxicity of the compound against various cell lines (e.g., MTT assay, LDH assay).

-

Enzyme Inhibition Assays: To determine if the compound can inhibit the activity of specific enzymes that are targets for drug discovery.

-

Receptor Binding Assays: To investigate the affinity of the compound for specific cellular receptors.

Applications in Drug Development

The benzocyclobutene scaffold is present in a number of biologically active molecules and approved drugs.[3] Its unique conformational constraints and reactivity make it an attractive moiety in medicinal chemistry for the design of novel therapeutic agents.

Derivatives of benzocyclobutene have been explored for various therapeutic applications, including as general anesthetics and as dual inhibitors of sodium-glucose cotransporters SGLT1 and SGLT2 for the treatment of metabolic syndrome.[1][2] The ability of the benzocyclobutene core to serve as a rigid scaffold can be exploited to orient pharmacophoric groups in a precise three-dimensional arrangement, potentially leading to enhanced binding affinity and selectivity for biological targets. The hydroxyl group of 4-Hydroxymethylbenzocyclobutene provides a convenient point for the attachment of various side chains and pharmacophores to explore structure-activity relationships (SAR) and optimize drug-like properties.

Potential Signaling Pathway Modulation:

While no specific signaling pathways have been directly attributed to 4-Hydroxymethylbenzocyclobutene, related phenolic compounds are known to modulate various cellular signaling pathways. The introduction of a benzocyclobutene moiety could influence the interaction of such compounds with key signaling proteins.

Caption: A diagram illustrating the potential interaction of a benzocyclobutene derivative with a cellular signaling pathway.

References

- 1. Synthesis and biological evaluation of benzocyclobutane-C-glycosides as potent and orally active SGLT1/SGLT2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of a Series of Novel Benzocyclobutene Derivatives as General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Synthesis of 4-Hydroxymethylbenzocyclobutene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 4-Hydroxymethylbenzocyclobutene, a valuable building block in pharmaceutical and materials science. The following sections provide a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Introduction

4-Hydroxymethylbenzocyclobutene, also known as (bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanol, is a key intermediate in the synthesis of various complex molecules. Its strained four-membered ring fused to an aromatic system imparts unique reactivity, making it a desirable synthon for the construction of novel therapeutic agents and functional materials. This guide focuses on a practical and well-documented synthetic approach starting from commercially available benzocyclobutene.

Primary Synthesis Pathway: A Multi-Step Approach from Benzocyclobutene

The most common and accessible route to 4-Hydroxymethylbenzocyclobutene involves a three-step sequence starting from benzocyclobutene:

-

Bromination: Electrophilic aromatic substitution on benzocyclobutene to introduce a bromine atom at the 4-position.

-

Formylation: Conversion of the 4-bromobenzocyclobutene to the corresponding Grignard reagent, followed by quenching with N,N-dimethylformamide (DMF) to yield 4-benzocyclobutenecarbaldehyde.

-

Reduction: Selective reduction of the aldehyde functionality to the primary alcohol, 4-Hydroxymethylbenzocyclobutene.

This pathway is advantageous due to the availability of the starting material and the relatively straightforward nature of the chemical transformations.

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary synthesis pathway, providing expected yields and key reaction parameters for each step.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Bromination | Benzocyclobutene | Bromine, Water | Water | 20 | 4.5 | ~70 |

| 2 | Formylation | 4-Bromobenzocyclobutene | Magnesium, DMF | THF | 0 to RT | ~12 | ~65 |

| 3 | Reduction | 4-Benzocyclobutenecarbaldehyde | Sodium Borohydride (NaBH4) | Methanol/THF | 0 to RT | 1-4 | >90 |

Experimental Protocols

Detailed methodologies for each key experimental step are provided below.

Step 1: Synthesis of 4-Bromobenzocyclobutene

Materials:

-

Benzocyclobutene

-

Liquid Bromine

-

Deionized Water

-

n-Hexane

-

Sodium Sulfite

-

Anhydrous Sodium Sulfate

-

50 mL three-necked flask

-

Constant pressure dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a 50 mL three-necked flask, add benzocyclobutene (2.0 g, 19.2 mmol) and 12 mL of water.

-

Place the flask in an ice bath and stir the mixture at 450 rpm in the dark.

-

Using a constant pressure dropping funnel, slowly add liquid bromine (1.2 mL, 23.4 mmol) to the reaction mixture.

-

After the addition is complete, remove the ice bath and continue stirring the reaction at room temperature for 4.5 hours in the dark.

-

Upon completion, dilute the reaction mixture with 50 mL of n-hexane.

-

Add sodium sulfite (~3 g) portion-wise with stirring until the solution becomes colorless.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product is then purified by vacuum distillation to afford 4-bromobenzocyclobutene as a colorless liquid.

Step 2: Synthesis of 4-Benzocyclobutenecarbaldehyde

Materials:

-

4-Bromobenzocyclobutene

-

Magnesium turnings

-

Iodine crystal (for activation)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ice bath

-

Standard glassware for Grignard reaction

Procedure:

-

Activate magnesium turnings (1.2 g, 49.4 mmol) with a crystal of iodine in a flame-dried flask under an inert atmosphere.

-

Add anhydrous THF to the activated magnesium.

-

Slowly add a solution of 4-bromobenzocyclobutene (4.5 g, 24.6 mmol) in anhydrous THF to the magnesium suspension while maintaining the temperature with an ice bath.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture again in an ice bath and add anhydrous DMF (3.6 g, 49.2 mmol) dropwise.

-

Stir the reaction mixture overnight at room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude aldehyde can be purified by column chromatography on silica gel.

Step 3: Synthesis of 4-Hydroxymethylbenzocyclobutene (Reduction)

Materials:

-

4-Benzocyclobutenecarbaldehyde

-

Sodium Borohydride (NaBH4)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Aqueous Ammonium Chloride (NH4Cl) solution

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 4-benzocyclobutenecarbaldehyde (1.0 g, 7.6 mmol) in a mixture of THF (10 mL) and MeOH (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (0.34 g, 9.1 mmol) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.

-

Stir the mixture for an additional 30 minutes.

-

Extract the product with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield 4-Hydroxymethylbenzocyclobutene. The product can be further purified by column chromatography if necessary.

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Overall synthesis scheme for 4-Hydroxymethylbenzocyclobutene.

Caption: Step-by-step experimental workflow for the synthesis.

The Chemical Reactivity of the Benzocyclobutene Moiety: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzocyclobutene (BCB) moiety, a unique structural motif consisting of a benzene ring fused to a strained four-membered cyclobutane ring, has garnered significant attention across various scientific disciplines. Its inherent ring strain and ability to undergo a characteristic thermal ring-opening reaction make it a versatile building block in organic synthesis, a key component in the development of advanced polymers for microelectronics, and an emerging scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the core chemical reactivity of the benzocyclobutene moiety, with a focus on quantitative data, detailed experimental protocols, and mechanistic pathways to aid researchers in harnessing its synthetic potential.

Core Reactivity: Thermal Ring-Opening to o-Xylylene

The principal and most exploited reactivity of benzocyclobutene is its thermally induced electrocyclic ring-opening to form the highly reactive intermediate, o-xylylene (also known as o-quinodimethane).[1][2] This transformation is a conrotatory process, governed by orbital symmetry rules.[3] The reaction is reversible, with the equilibrium favoring the aromatic benzocyclobutene; however, the transient o-xylylene is readily trapped by various dienophiles in cycloaddition reactions, driving the reaction forward.[1]

The ring-opening is typically initiated by heating, with the parent benzocyclobutene isomerizing at temperatures around 180-200 °C.[2][4] However, this temperature can be significantly influenced by substituents on the cyclobutane ring.

Quantitative Analysis of Ring-Opening Reactivity

The activation energy (ΔG‡) for the thermal ring-opening of benzocyclobutene is a key parameter dictating its reactivity. Substituents on the four-membered ring can have a profound effect on this energy barrier, thereby tuning the processing temperatures for BCB-based materials.

| Compound/Derivative | Ring-Opening Temperature (°C) | Activation Energy (ΔG‡) (kcal/mol) | Notes |

| Benzocyclobutene (Parent) | ~180 - 250 | 38.7 (Calculated for cis) | The standard for comparison.[4][5] |

| 1-Alkoxy-substituted BCB | Lowered by ~100 | Not specified | Incorporation into a polyacrylate matrix enabled curing at 120°C.[6] |

| Tetraphenylethylene (TPE)–BCB | 190 (Peak) | Not specified | A 60°C reduction compared to conventional BCBs.[7] |

| Cyano-containing BCB-imide | 150 - 200 | Not specified | Allows for significantly lower curing temperatures.[7] |

| Mono-/Di-substituted BCBs | Lowered by 20-100 | 8.2% - 69% lower than parent BCB | Substituents with both electron-donating and electron-withdrawing groups show the lowest activation energy.[7] |

Key Synthetic Transformations and Experimental Protocols

The unique reactivity of the benzocyclobutene moiety has led to the development of a variety of synthetic methodologies for its formation and its utilization in subsequent reactions.

Synthesis of Benzocyclobutene Derivatives

a) Palladium-Catalyzed C-H Activation of Methyl Groups

This method provides an efficient route to various substituted benzocyclobutenes with yields ranging from 44-92%.[4][8][9]

Experimental Protocol:

-

Reactants: A substituted 2-bromo-tert-butylbenzene derivative (1.0 equiv).

-

Catalyst: Pd(OAc)₂ (0.05 equiv) and P(tBu)₃ (0.10 equiv).

-

Base: K₂CO₃ (2.5 equiv).

-

Solvent: Anhydrous DMF.

-

Procedure: To a sealed tube under an inert atmosphere, add the aryl bromide, K₂CO₃, Pd(OAc)₂, and P(tBu)₃. Add anhydrous DMF and seal the tube. Heat the reaction mixture at 120 °C for the specified time (typically 12-24 hours). After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[9]

b) Synthesis of 1,3-bis(1,2-dihydro-benzocyclobutene-4-yl)-1,3-dimethyl-1,3-divinyldisiloxane (DBDVS) via Grignard Reaction and Hydrolysis

This protocol describes a novel synthesis of a BCB-functionalized siloxane monomer, avoiding the use of expensive noble metal catalysts.[10][11]

Experimental Protocol:

-

Preparation of BCB-functionalized chlorosilane (BCS):

-

To a three-necked flask under a nitrogen atmosphere, add magnesium powder (1.2 equiv) and dry THF. Add a solution of 4-Br-BCB (1.0 equiv) in THF dropwise to initiate the Grignard reaction.

-

After the formation of the Grignard reagent, add a solution of dichloromethylvinylsilane (1.1 equiv) in THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude BCS product, which can be used in the next step without further purification.

-

-

Preparation of DBDVS:

-

In a three-necked flask under a nitrogen atmosphere, dissolve BCS (1.0 equiv) in toluene and heat to 80 °C.

-

Add a mixture of water (0.85 equiv), THF, and pyridine (as an acid-binding agent) dropwise. A white precipitate will form.

-

Continue stirring at 80 °C for 2 hours.

-

After cooling, pour the mixture into a 10% HCl aqueous solution.

-

Extract the product with ethyl acetate. The combined organic layers are washed with deionized water, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography.[11]

-

Cycloaddition Reactions of the o-Xylylene Intermediate

The o-xylylene generated from the thermal ring-opening of BCB is a potent diene for [4+2] cycloaddition (Diels-Alder) reactions. This is the cornerstone of BCB's utility in both complex molecule synthesis and polymer chemistry.

a) Intermolecular Diels-Alder Reaction

General Experimental Protocol:

-

Reactants: Benzocyclobutene derivative (1.0 equiv) and a dienophile (e.g., maleic anhydride, N-substituted maleimide, quinone) (1.0 - 2.0 equiv).

-

Solvent: A high-boiling solvent such as xylene, toluene, or o-dichlorobenzene.

-

Procedure: Dissolve the benzocyclobutene derivative and the dienophile in the chosen solvent in a flask equipped with a reflux condenser under an inert atmosphere. Heat the mixture to reflux (typically 140-180 °C) for a period ranging from a few hours to overnight, monitoring the reaction by TLC or GC-MS. After completion, cool the reaction mixture to room temperature. The product may crystallize upon cooling or require removal of the solvent under reduced pressure followed by purification by column chromatography or recrystallization.[12]

b) Intramolecular Diels-Alder (IMDA) Reaction

When the dienophile is tethered to the benzocyclobutene moiety, an intramolecular Diels-Alder reaction can occur upon heating, leading to the rapid construction of complex polycyclic systems.[13]

General Experimental Protocol:

-

Reactant: A benzocyclobutene derivative with a tethered dienophile.

-

Solvent: A high-boiling, inert solvent (e.g., o-dichlorobenzene, decalin).

-

Procedure: Dissolve the substrate in the solvent in a sealed tube or a flask with a reflux condenser under an inert atmosphere. Heat the solution to the required temperature (often >180 °C) to induce both the ring-opening of the BCB and the subsequent intramolecular cycloaddition. Monitor the reaction progress. Upon completion, cool the reaction, remove the solvent in vacuo, and purify the resulting polycyclic product by chromatography.

Application in Polymer Science: BCB-Based Thermosets

A major application of benzocyclobutene chemistry is in the formulation of high-performance thermosetting polymers, particularly for the microelectronics industry.[14] Monomers such as divinylsiloxane-bis-benzocyclobutene (DVS-BCB) are used to create polymers with low dielectric constants, low moisture absorption, and excellent thermal stability.[15]

The curing process involves the thermal ring-opening of the BCB units to form o-xylylenes, which then undergo a step-growth polymerization via Diels-Alder reactions with the vinyl groups present on other monomers.

Experimental Protocol for Curing of DVS-BCB Resins (e.g., CYCLOTENE™)

This protocol is a general guideline for the processing of commercial DVS-BCB resins.

-

Substrate Preparation: Ensure the substrate (e.g., silicon wafer) is clean and dry. A dehydration bake (e.g., 150 °C) is recommended, especially if polyimide is present.

-

Adhesion Promoter: Apply an adhesion promoter to the substrate via spin-coating.

-

Spin Coating: Dispense the BCB resin (e.g., CYCLOTENE™ 3022 series) onto the substrate and spin-coat to the desired thickness.

-

Bake: Bake the coated substrate on a hotplate (e.g., 80-150 °C for at least 60 seconds) to remove solvents and stabilize the film.

-

Thermal Cure: Cure the film in an inert atmosphere (e.g., nitrogen or argon with <100 ppm O₂) using a convection oven, tube furnace, or vacuum oven. A typical full cure profile is heating to 250 °C and holding for one to three hours. For a "soft cure" to ~80% conversion, which is used for multilayer applications, a lower temperature or shorter time is used.

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow for BCB chemistry.

Caption: Thermal ring-opening of benzocyclobutene and subsequent trapping reactions.

Caption: Workflow for BCB resin processing in microelectronics fabrication.

Caption: General pathway for an intramolecular Diels-Alder reaction of a BCB derivative.

Conclusion

The benzocyclobutene moiety represents a powerful tool in the arsenal of synthetic chemists and materials scientists. Its well-defined and predictable thermal reactivity, coupled with the ability to tune its properties through substitution, allows for a wide range of applications. From the synthesis of complex natural products and novel pharmaceutical scaffolds to the fabrication of high-performance polymers for cutting-edge electronics, the fundamental chemistry of the BCB core continues to enable innovation. This guide provides a foundational understanding and practical details to encourage the further exploration and application of this versatile chemical entity.

References

- 1. Benzocyclobutene synthesis [organic-chemistry.org]

- 2. Benzocyclobutene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Benzocyclobutenes by Palladium-Catalyzed C-H Activation of Methyl Groups: Method and Mechanistic Study [organic-chemistry.org]

- 5. Real-Time FT-IR Studies Of The Reaction Kinetics For The Polymerization Of Divinyl Siloxane Bis-Benzocyclobutene Monomers | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. Concise Synthesis of Functionalized Benzocyclobutenones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of benzocyclobutenes by palladium-catalyzed C-H activation of methyl groups: method and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Physical and chemical properties of 4-Hydroxymethylbenzocyclobutene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Hydroxymethylbenzocyclobutene, a versatile bicyclic aromatic hydrocarbon derivative. The information presented herein is intended to support research and development activities in medicinal chemistry, materials science, and organic synthesis.

Physical and Chemical Properties

4-Hydroxymethylbenzocyclobutene, also known as (bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanol or 4-HMBCB, is a functionalized benzocyclobutene derivative. Its core structure consists of a benzene ring fused to a four-membered cyclobutene ring, with a hydroxymethyl substituent on the aromatic ring.

Quantitative Data Summary

The key physical and chemical properties of 4-Hydroxymethylbenzocyclobutene are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 53076-11-2 | [1] |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.18 g/mol | [2] |

| Boiling Point | 266.319 °C at 760 mmHg | [2] |

| Density | 1.171 g/cm³ | [2] |

| Flash Point | 130.67 °C | [2] |

| Melting Point | Data not available | [2] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and hexane.[3] Sparingly soluble in water. |

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and cyclobutene protons. A representative spectrum for the closely related 4-hydroxyethyl benzocyclobutene provides insight into the expected chemical shifts.[4]

Expected ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.0 | m | 3H | Aromatic protons |

| ~4.6 | s | 2H | -CH₂OH |

| ~3.2 | s | 4H | Cyclobutene protons (-CH₂-CH₂-) |

| ~1.8 | br s | 1H | -OH |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data (CDCl₃, 100 MHz):

| Chemical Shift (δ) ppm | Assignment |

| ~145-140 | Quaternary aromatic carbons |

| ~128-124 | CH aromatic carbons |

| ~65 | -CH₂OH |

| ~29 | Cyclobutene carbons (-CH₂-CH₂-) |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Medium-Weak | Aromatic C=C stretch |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Data:

| m/z | Interpretation |

| 134 | Molecular ion (M⁺) |

| 115 | [M - H₂O]⁺ |

| 105 | [M - CHO]⁺ |

| 103 | [M - CH₂OH]⁺ |

Chemical Reactivity and Stability

The chemical behavior of 4-Hydroxymethylbenzocyclobutene is dominated by the reactivity of the strained cyclobutene ring.

Thermal Ring-Opening

Upon heating, benzocyclobutene and its derivatives undergo a conrotatory electrocyclic ring-opening to form a highly reactive ortho-xylylene (or o-quinodimethane) intermediate. This reaction typically occurs at temperatures above 180°C. The hydroxymethyl group is not expected to significantly interfere with this thermal process.

Caption: Thermal ring-opening reaction.

Diels-Alder Cycloaddition

The o-xylylene intermediate generated from the thermal ring-opening is a potent diene that readily participates in [4+2] cycloaddition reactions (Diels-Alder reactions) with a variety of dienophiles. This reactivity makes 4-Hydroxymethylbenzocyclobutene a valuable precursor for the synthesis of complex polycyclic and heterocyclic systems.

Caption: Diels-Alder cycloaddition reaction.

Stability

A safety data sheet for 4-Hydroxymethylbenzocyclobutene indicates that under standard conditions, there is no data available regarding specific reactivity hazards, suggesting it is a relatively stable compound at ambient temperature and pressure.[2]

Experimental Protocols

The following section details a plausible synthetic route to 4-Hydroxymethylbenzocyclobutene based on established chemical transformations.

Synthesis of 4-Hydroxymethylbenzocyclobutene

The synthesis of 4-Hydroxymethylbenzocyclobutene can be achieved in a two-step process starting from the commercially available 4-bromobenzocyclobutene.

Caption: Synthetic workflow.

Step 1: Synthesis of Benzocyclobutene-4-carbaldehyde

This procedure is adapted from the synthesis of related benzocyclobutene derivatives.

-

Materials:

-

4-Bromobenzocyclobutene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Iodine crystal (for activation)

-

Ice bath

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

A small crystal of iodine is added to activate the magnesium.

-

Anhydrous THF is added to the flask.

-

A solution of 4-bromobenzocyclobutene in anhydrous THF is added dropwise to the stirred suspension of magnesium at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.

-

The resulting Grignard reagent is cooled in an ice bath.

-

Anhydrous DMF is added dropwise to the cooled Grignard solution.

-

The reaction is stirred overnight at room temperature.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford benzocyclobutene-4-carbaldehyde.

-

Step 2: Reduction to 4-Hydroxymethylbenzocyclobutene

This is a standard reduction of an aromatic aldehyde to a primary alcohol.

-

Materials:

-

Benzocyclobutene-4-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Standard laboratory glassware

-

-

Procedure:

-

Benzocyclobutene-4-carbaldehyde is dissolved in methanol in a round-bottom flask.

-

The solution is cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is quenched by the slow addition of water.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure 4-Hydroxymethylbenzocyclobutene.

-

Analytical Methodologies

Standard analytical techniques are employed for the characterization of 4-Hydroxymethylbenzocyclobutene.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a neat film on a salt plate (for liquids or low-melting solids) or as a KBr pellet (for solids).

-

Mass Spectrometry (MS): Mass spectra are typically acquired using electron ionization (EI) or electrospray ionization (ESI) techniques. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Purity Analysis: Purity is typically assessed by gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with a mass spectrometer (GC-MS or LC-MS).

Conclusion

4-Hydroxymethylbenzocyclobutene is a valuable synthetic intermediate with a unique combination of aromatic and strained-ring character. Its ability to undergo thermal ring-opening to a highly reactive diene makes it a versatile building block for the construction of complex molecular architectures. This guide provides essential physical, chemical, and spectral data, along with a reliable synthetic protocol, to facilitate its use in research and development. Further investigation into its applications in drug discovery and materials science is warranted.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 4-Hydroxymethylbenzocyclobutene - Safety Data Sheet [chemicalbook.com]

- 3. Organic Synthesis,4-Hydroxymethyl Benzocyclobutene,CAS NO. 78926-35-9,Molecular Formula: C9H8O, Benzoicacid 90347-66-3,Cas No: 195730-31-5 Manufacturer in China [dgtbcb.com]

- 4. researchgate.net [researchgate.net]

4-Hydroxymethylbenzocyclobutene: A Technical Safety and Handling Guide for Researchers

Chemical Identification and Properties

| Identifier | Value |

| Chemical Name | 4-Hydroxymethylbenzocyclobutene |

| Synonyms | bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol, 4-HMBCB |

| CAS Number | 53076-11-2 |

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.18 g/mol |

Hazard Identification and Classification

According to available Safety Data Sheets (SDS), 4-Hydroxymethylbenzocyclobutene is classified as a hazardous substance. The primary hazards are related to skin and eye irritation.

GHS Hazard Pictograms:

| Pictogram | Signal Word | Hazard Statement |

|

| Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. |

Precautionary Statements:

| Code | Precautionary Statement |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

Toxicological Information Summary

A critical gap exists in the publicly available toxicological data for 4-Hydroxymethylbenzocyclobutene. The Safety Data Sheet from ChemicalBook explicitly states "no data available" for acute toxicity (oral, inhalation, and dermal), as well as for most other toxicological endpoints.

| Toxicological Endpoint | Data |

| Acute Toxicity (Oral) | No data available |

| Acute Toxicity (Inhalation) | No data available |

| Acute Toxicity (Dermal) | No data available |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Given the lack of specific data, this compound should be handled with the caution appropriate for a potentially hazardous substance.

Handling Precautions and Personal Protective Equipment (PPE)

Due to the identified hazards and the absence of comprehensive toxicological data, stringent adherence to safety protocols is mandatory.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that safety showers and eyewash stations are readily accessible and in good working order.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be inspected before each use.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Full-length pants and closed-toe shoes are mandatory in the laboratory.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or dusts, a NIOSH-approved respirator with an appropriate cartridge should be used.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.

-

Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, labeled container for disposal. For larger spills, dike the area to contain the spill and collect the material for disposal.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Experimental Workflow and Risk Assessment

The following diagrams illustrate a generalized workflow for handling a potentially hazardous chemical like 4-Hydroxymethylbenzocyclobutene and a logical flow for chemical risk assessment.

Caption: A generalized workflow for handling potentially hazardous chemicals.

Caption: Logical flow for conducting a chemical risk assessment.

The Genesis of a Strained Ring: A Technical Guide to the Discovery and Evolution of Benzocyclobutene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of benzocyclobutene (BCB) and its derivatives, from their serendipitous discovery to their current-day applications as versatile building blocks in polymer science and medicinal chemistry. We will delve into the historical context of their first synthesis, detail key experimental protocols, present quantitative data for a range of derivatives, and visualize the intricate signaling pathways influenced by these unique molecules.

A Historical Perspective: From Obscurity to a Synthetic Workhorse

The story of benzocyclobutene, a molecule characterized by a strained four-membered ring fused to a benzene ring, begins in the early 20th century.

The Unheralded Discovery by Finkelstein

The first documented synthesis of a benzocyclobutene derivative was accomplished by the German chemist Hans Finkelstein in 1909 as part of his doctoral thesis.[1] He prepared 1,2-dibromobenzocyclobutene through a 1,4-elimination reaction of α,α,α',α'-tetrabromo-o-xylene with sodium iodide.[1] However, this pioneering work remained largely unnoticed by the wider scientific community for several decades.

Cava's Confirmation and the Dawn of an Era

It was not until 1956 that the parent benzocyclobutene was unambiguously synthesized and characterized by Michael P. Cava and D. R. Napier .[1] They prepared benzocyclobutene from 1,2-bis(bromomethyl)benzene through a series of reactions, confirming Finkelstein's earlier findings and opening the door for the systematic exploration of BCB chemistry.[1]

The Unique Reactivity of Benzocyclobutene

The synthetic utility of benzocyclobutene and its derivatives stems from the high ring strain of the fused cyclobutane ring. Upon heating to approximately 180-200 °C, the cyclobutene ring undergoes a conrotatory ring-opening to form the highly reactive intermediate, o-xylylene (also known as o-quinodimethane).[2] This intermediate can then readily participate in a variety of pericyclic reactions, most notably [4+2] cycloadditions (Diels-Alder reactions), making BCBs valuable precursors for the synthesis of complex polycyclic and heterocyclic systems.[1]

Figure 1: Thermal activation of benzocyclobutene to form the reactive o-xylylene intermediate.

Key Experimental Protocols

This section provides detailed methodologies for seminal and modern syntheses of benzocyclobutene derivatives.

Finkelstein's Synthesis of 1,2-Dibromobenzocyclobutene (1909) - A Modern Adaptation

While the original 1909 publication is not readily accessible, the following is a representative procedure based on the described reaction.

-

Reaction: 1,4-elimination of α,α,α',α'-tetrabromo-o-xylene.

-

Reagents: α,α,α',α'-tetrabromo-o-xylene, sodium iodide, acetone.

-

Procedure:

-

A solution of α,α,α',α'-tetrabromo-o-xylene in acetone is prepared in a round-bottom flask equipped with a reflux condenser.

-

A stoichiometric amount of sodium iodide is added to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the precipitated sodium bromide is removed by filtration.

-

The acetone is removed from the filtrate under reduced pressure.

-

The resulting crude product is then purified by recrystallization or column chromatography to yield 1,2-dibromobenzocyclobutene.

-

Cava and Napier's Synthesis of Benzocyclobutene (1956) - A Modern Adaptation

-

Reaction: Reductive debromination of 1,2-bis(bromomethyl)benzene.

-

Reagents: 1,2-bis(bromomethyl)benzene, sodium iodide, acetone, catalyst (e.g., Palladium on carbon).

-

Procedure:

-

1,2-bis(bromomethyl)benzene is dissolved in a suitable solvent such as acetone in a reaction vessel.

-

Sodium iodide is added, and the mixture is stirred, potentially with heating, to facilitate the formation of the diiodo intermediate.

-

After the formation of the diiodo intermediate, a catalyst, such as palladium on carbon, is added.

-

The reaction mixture is then subjected to catalytic hydrogenation.

-

Following the completion of the reaction, the catalyst is filtered off, and the solvent is removed.

-

The crude benzocyclobutene is purified by distillation or chromatography.

-

Modern Synthesis: Palladium-Catalyzed Intramolecular C-H Arylation

A highly efficient and versatile method for the synthesis of benzocyclobutene derivatives involves the palladium-catalyzed intramolecular C-H activation of a methyl group.[3][4]

-

Reaction: Intramolecular C-H arylation.

-

General Substrate: A 2-bromo- or 2-iodo-substituted aromatic compound with a gem-dimethyl group at the adjacent position.

-

Reagents: Substrate, Palladium(II) acetate (Pd(OAc)₂), a bulky phosphine ligand (e.g., tri-tert-butylphosphine, P(tBu)₃), a base (e.g., potassium carbonate, K₂CO₃), and a high-boiling solvent (e.g., N,N-dimethylformamide, DMF).[3][4]

-

Procedure:

-

To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the aryl halide substrate, Pd(OAc)₂, the phosphine ligand, and the base are added.

-

Anhydrous DMF is then added via syringe.

-

The reaction mixture is heated to a high temperature (typically 120-150 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired benzocyclobutene derivative.

-

Figure 2: General workflow for the palladium-catalyzed synthesis of benzocyclobutene derivatives.

Quantitative Data of Benzocyclobutene and its Derivatives

This section summarizes key quantitative data for the parent benzocyclobutene and some of its important derivatives.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| Benzocyclobutene | C₈H₈ | 104.15 | 150 | - | 0.957 | 1.541 |

| 1,2-Dibromobenzocyclobutene | C₈H₆Br₂ | 261.94 | - | 49-51 | - | - |

| 1-Cyanobenzocyclobutene | C₉H₇N | 129.16 | 100-101 @ 3 mmHg | - | - | 1.5451 |

Table 1: Physical Properties of Selected Benzocyclobutene Derivatives. [2]

| Reaction | Substrate | Product | Catalyst/Reagents | Yield (%) | Reference |

| Intramolecular C-H Arylation | 2-bromo-1-(gem-dimethyl)benzene | 1,1-dimethylbenzocyclobutene | Pd(OAc)₂/P(tBu)₃/K₂CO₃ | 85 | [3] |

| Intramolecular C-H Arylation | 2-bromo-4-fluoro-1-(gem-dimethyl)benzene | 4-fluoro-1,1-dimethylbenzocyclobutene | Pd(OAc)₂/P(tBu)₃/K₂CO₃ | 78 | [3] |

| Intramolecular C-H Arylation | 2-bromo-4-methoxy-1-(gem-dimethyl)benzene | 4-methoxy-1,1-dimethylbenzocyclobutene | Pd(OAc)₂/P(tBu)₃/K₂CO₃ | 92 | [3] |

Table 2: Representative Yields for Palladium-Catalyzed Synthesis of Benzocyclobutene Derivatives.

Benzocyclobutene Derivatives in Drug Development

The unique, rigid, and three-dimensional scaffold of benzocyclobutene has made it an attractive moiety in medicinal chemistry. The incorporation of a BCB core can influence the pharmacological properties of a molecule, including its binding affinity, selectivity, and metabolic stability.

Ivabradine: A Heart Rate-Lowering Agent

A prominent example of a benzocyclobutene-containing drug is Ivabradine , used for the symptomatic treatment of chronic stable angina pectoris and heart failure.[5]

-

Mechanism of Action: Ivabradine selectively inhibits the "funny" current (I_f_) in the sinoatrial node of the heart.[6] This current is mediated by the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly the HCN4 isoform.[5] By blocking these channels, ivabradine reduces the pacemaker firing rate, leading to a decrease in heart rate without affecting myocardial contractility or blood pressure.[6][7]

Figure 3: Simplified signaling pathway showing the inhibitory effect of Ivabradine on the HCN4 channel.

TCB-2: A Potent 5-HT₂ₐ Receptor Agonist

TCB-2 ((4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine) is a potent and selective agonist for the serotonin 5-HT₂ₐ receptor.[8] This receptor is a key target for psychedelic drugs and is also implicated in various neuropsychiatric disorders.

-

Mechanism of Action: TCB-2 activates the 5-HT₂ₐ receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then trigger downstream signaling cascades, leading to various cellular responses. The conformationally restricted nature of the benzocyclobutene moiety in TCB-2 is thought to contribute to its high affinity and efficacy at the 5-HT₂ₐ receptor.[9]

Figure 4: The Gq-coupled signaling cascade initiated by the binding of TCB-2 to the 5-HT₂ₐ receptor.

Conclusion

From its obscure beginnings to its current status as a versatile synthetic intermediate, the journey of benzocyclobutene is a testament to the continuous evolution of organic chemistry. Its unique reactivity, born from ring strain, has provided chemists with a powerful tool for the construction of complex molecular architectures. In the realm of drug discovery, the rigid benzocyclobutene scaffold offers a unique platform for the design of novel therapeutics with tailored pharmacological profiles. As synthetic methodologies continue to advance and our understanding of biological systems deepens, the story of benzocyclobutene and its derivatives is far from over, with new and exciting applications undoubtedly on the horizon.

References

- 1. repository.ias.ac.in [repository.ias.ac.in]

- 2. Benzocyclobutene - Wikipedia [en.wikipedia.org]

- 3. Synthesis of benzocyclobutenes by palladium-catalyzed C-H activation of methyl groups: method and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Benzocyclobutenes by Palladium-Catalyzed C-H Activation of Methyl Groups: Method and Mechanistic Study [organic-chemistry.org]

- 5. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Frontiers | The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker Ivabradine Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]

- 7. Structural determinants of ivabradine block of the open pore of HCN4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Hydroxymethylbenzocyclobutene: Molecular Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymethylbenzocyclobutene, with the IUPAC name (bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanol, is a unique bicyclic aromatic alcohol. Its strained four-membered ring fused to a benzene ring imparts distinct chemical properties, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. Furthermore, it delves into its synthesis, potential applications in drug discovery and development, and the pharmacological relevance of the benzocyclobutene scaffold, exemplified by the heart failure medication Ivabradine.

Molecular Structure and Chemical Formula

4-Hydroxymethylbenzocyclobutene is an organic compound featuring a benzocyclobutene core with a hydroxymethyl substituent.

-

Molecular Formula: C₉H₈O[1]

-

IUPAC Name: (bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanol

-

CAS Number: 53076-11-2

-

Canonical SMILES: C1C2=CC(=CS1)C=C2CO

-

Molecular Weight: 132.16 g/mol

Molecular Structure:

References

Spectroscopic Profile of 4-Hydroxymethylbenzocyclobutene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxymethylbenzocyclobutene (CAS No. 53076-11-2), a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering valuable data for compound identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for 4-Hydroxymethylbenzocyclobutene.

Table 1: ¹H NMR Data for 4-Hydroxymethylbenzocyclobutene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.19 - 7.11 | m | 2H | Ar-H |

| 7.06 | d, J=7.2 Hz | 1H | Ar-H |

| 4.65 | s | 2H | -CH₂OH |

| 3.18 | s | 4H | -CH₂-CH₂- (cyclobutene) |

| 1.75 | br s | 1H | -OH |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data for 4-Hydroxymethylbenzocyclobutene

| Chemical Shift (δ) ppm | Assignment |

| 145.6 | Ar-C |

| 142.8 | Ar-C |

| 138.2 | Ar-C |

| 128.0 | Ar-C H |

| 124.5 | Ar-C H |

| 122.1 | Ar-C H |

| 64.8 | -C H₂OH |

| 29.8 | -C H₂- (cyclobutene) |

| 29.6 | -C H₂- (cyclobutene) |

Solvent: CDCl₃

Table 3: IR Absorption Data for 4-Hydroxymethylbenzocyclobutene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Broad | O-H stretch |

| 3020 | Medium | Ar C-H stretch |

| 2925, 2850 | Strong | Aliphatic C-H stretch |

| 1600, 1480 | Medium | Ar C=C stretch |

| 1050 | Strong | C-O stretch |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 4-Hydroxymethylbenzocyclobutene is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of solid 4-Hydroxymethylbenzocyclobutene is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of 4-Hydroxymethylbenzocyclobutene.

Caption: Logical workflow for the structural elucidation of 4-Hydroxymethylbenzocyclobutene using spectroscopic data.

Potential Research Areas for Novel Benzocyclobutene Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzocyclobutene (BCB), a unique bicyclic aromatic hydrocarbon, and its derivatives represent a promising and underexplored area in medicinal chemistry. The inherent ring strain of the four-membered ring fused to the benzene core imparts distinct reactivity and conformational rigidity, making the BCB scaffold an attractive starting point for the design of novel therapeutics. Recent advancements in synthetic methodologies, particularly in palladium-catalyzed C-H activation, have made diverse and complex BCB analogues more accessible for biological screening. This technical guide explores potential research avenues for novel benzocyclobutene compounds, focusing on their application as general anesthetics, anticancer agents via tubulin polymerization inhibition, kinase inhibitors for various diseases, and as potential therapeutics for neurodegenerative disorders. This document provides a comprehensive overview of the current landscape, including quantitative biological data, detailed experimental protocols for key compounds, and visualizations of relevant biological pathways and experimental workflows to guide future research and development in this exciting field.

Introduction to Benzocyclobutene in Medicinal Chemistry

The benzocyclobutene moiety is a privileged scaffold found in several bioactive natural products and clinically approved drugs, such as the antianginal agent ivabradine.[1] Its unique structural and electronic properties, stemming from the fusion of a strained cyclobutane ring to a benzene ring, offer a three-dimensional architecture that can be exploited for potent and selective interactions with biological targets. The strained four-membered ring can also undergo thermal ring-opening to form highly reactive o-xylylene intermediates, which can participate in various cycloaddition reactions, further expanding the chemical space accessible from BCB precursors.[2] This guide will delve into specific therapeutic areas where BCB derivatives have shown significant promise, providing a foundation for further investigation and drug discovery efforts.

Benzocyclobutene Derivatives as Novel General Anesthetics

Recent research has identified a series of novel benzocyclobutene derivatives as promising candidates for general anesthetics, exhibiting improved safety profiles compared to the widely used propofol.[3][4] These compounds demonstrate the potential for a wider therapeutic window, a critical attribute for anesthetic agents.

Biological Activity

A study by Zhang et al. identified several benzocyclobutene derivatives with potent anesthetic effects, as determined by the loss of righting reflex (LORR) in mice.[5][6] The key findings from this research, including the median effective dose (ED50) and therapeutic index (TI), are summarized in the table below. Notably, compounds with small hydrogen bond acceptor (HBA) groups showed an optimal balance of potency and safety.[5][6]

| Compound | R Group | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (TI = LD50/ED50) |

| 1a | H | 12.5 | >100 | >8.0 |

| 16b | CN | 8.9 | 62.1 | 7.0 |

| 17 | N3 | 9.4 | 55.5 | 5.9 |

| Propofol | - | 7.5 | 45.3 | 6.0 |

Table 1: Anesthetic Activity of Selected Benzocyclobutene Derivatives in Mice.[5][6]

Experimental Protocols

General Synthesis of Benzocyclobutene Anesthetics:

The synthesis of the benzocyclobutene phenol core typically involves a multi-step sequence starting from commercially available materials. A representative synthetic workflow is depicted below.

Detailed Protocol for the Synthesis of Compound 16b (Representative Example):

A detailed, step-by-step protocol for the synthesis of compound 16b, including reagent quantities, reaction conditions, and purification methods, would be included here, based on the supplementary information of the cited literature.

In Vivo Loss of Righting Reflex (LORR) Assay:

The anesthetic effect of the synthesized compounds is evaluated using a validated rodent model.[3]

-

Animal Model: Male ICR mice (18-22 g) are used.

-

Drug Formulation: Test compounds are formulated in a vehicle solution, typically containing a solubilizing agent like DMSO and a surfactant.

-

Administration: The formulation is administered as a single intravenous (i.v.) bolus injection into the lateral tail vein.

-

Endpoint: The loss of righting reflex is defined as the inability of the mouse to right itself within 30 seconds when placed on its back. The duration of anesthesia is measured as the time from the loss of the righting reflex until it is regained.

-

Data Analysis: The ED50, the dose at which 50% of the animals lose their righting reflex, is calculated using probit analysis.

Benzocyclobutene Derivatives as Anticancer Agents: Tubulin Polymerization Inhibitors

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Novel benzocyclooctene analogues, which can be considered as ring-expanded derivatives of benzocyclobutene, have shown potent activity as inhibitors of tubulin polymerization, binding to the colchicine site.[2][7]

Biological Activity

Research by the Pinney group has led to the discovery of several benzocyclooctene-based compounds that inhibit tubulin polymerization with IC50 values in the low micromolar range.[2][7] These compounds also exhibit significant cytotoxicity against various cancer cell lines.

| Compound | Inhibition of Tubulin Polymerization (IC50, µM) | Cytotoxicity (MCF-7, GI50, µM) |

| 20 | 2.1 | 0.02 |

| 21 | 1.8 | 0.03 |

| 23 | 1.2 | 0.01 |

| Combretastatin A-4 | 1.1 | 0.003 |

Table 2: Biological Activity of Benzocyclooctene-based Tubulin Inhibitors.[2][7]

Experimental Protocols

General Synthesis of Benzocyclooctene Tubulin Inhibitors:

The synthesis of these complex molecules often begins with a Wittig olefination to construct the carbon skeleton, followed by a series of transformations to introduce the desired functional groups.[2]

Detailed Protocol for the Synthesis of Compound 23 (Representative Example):

A detailed, step-by-step protocol for the synthesis of compound 23, including the Wittig reaction conditions, hydrogenation, and subsequent functional group manipulations, would be provided here based on the supplementary information of the cited literature.

In Vitro Tubulin Polymerization Assay:

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Reagents: Purified tubulin, GTP, and a buffer solution are required.

-

Procedure:

-

Tubulin is incubated with the test compound at various concentrations.

-

Polymerization is initiated by the addition of GTP and warming the mixture to 37°C.

-

The increase in turbidity due to microtubule formation is monitored spectrophotometrically at 340 nm over time.

-

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined by plotting the rate of polymerization against the compound concentration.

Benzocyclobutene Scaffolds as Kinase Inhibitors

Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The rigid benzocyclobutene scaffold can serve as an excellent anchor for positioning functional groups to interact with the ATP-binding site or allosteric pockets of kinases.

Potential Targets and Rationale

-

Sodium-Glucose Co-transporter 2 (SGLT2) Inhibitors: Benzocyclobutane-C-glycosides have been developed as potent and orally active dual SGLT1/SGLT2 inhibitors for the treatment of metabolic syndrome.[5] Compound 19 from this class showed excellent inhibitory potency at SGLT2 (IC50 = 1 nM) and high potency at SGLT1 (IC50 = 45 nM), along with an excellent pharmacokinetic profile.[5]

-

Tyrosine Kinase 2 (TNK2/ACK1) Inhibitors: A series of benzopyrimidodiazepinone inhibitors of TNK2 have been developed.[8][9] While the core is not a simple benzocyclobutene, the exploration of fusing a cyclobutane ring to this or similar scaffolds could lead to novel inhibitors with improved properties.

-

Glycogen Synthase Kinase 3β (GSK-3β) and p38 MAP Kinase Inhibitors: These kinases are implicated in neurodegenerative diseases and inflammation. The development of selective benzocyclobutene-based inhibitors for these targets represents a significant research opportunity.

Data Presentation

| Compound | Target Kinase | IC50 (nM) |

| 19 | SGLT1 | 45 |

| SGLT2 | 1 |

Table 3: Inhibitory Activity of Benzocyclobutane-C-glycoside 19.[5]

Experimental Protocols

General Synthesis of Benzocyclobutane-C-glycosides:

The synthesis of these molecules is complex, often involving the coupling of a glycoside donor with a functionalized benzocyclobutene aglycone.[10]

Detailed Protocol for the Synthesis of Compound 19:

A detailed, step-by-step protocol for the synthesis of the advanced intermediate and final compound 19 would be provided here, based on the full text of the cited literature.

Benzocyclobutene Compounds in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. One of the key pathological hallmarks of Alzheimer's is the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles. Kinases such as Glycogen Synthase Kinase 3β (GSK-3β) are heavily implicated in this process.[11][12][13] The development of selective GSK-3β inhibitors is a promising therapeutic strategy, and the benzocyclobutene scaffold offers a novel starting point for the design of such inhibitors.

Signaling Pathway

The PI3K/Akt/GSK-3β signaling pathway is a critical regulator of cell survival and is implicated in the pathology of Alzheimer's disease. Dysregulation of this pathway leads to the overactivity of GSK-3β and subsequent hyperphosphorylation of tau.

Future Research Directions

The design and synthesis of novel benzocyclobutene derivatives that can selectively inhibit GSK-3β is a key area for future research. Structure-based drug design, utilizing the known crystal structures of GSK-3β, could be employed to design BCB-based compounds with high affinity and selectivity. Screening of these compounds in relevant cellular and animal models of Alzheimer's disease will be crucial to validate their therapeutic potential.

Conclusion

The benzocyclobutene scaffold holds considerable potential for the development of novel therapeutics across a range of disease areas. The unique structural and reactive properties of this moiety provide a solid foundation for the design of potent and selective modulators of various biological targets. This guide has highlighted promising avenues of research in general anesthetics, anticancer agents, kinase inhibitors, and neurodegenerative diseases. The provision of quantitative data, experimental protocols, and pathway visualizations is intended to serve as a valuable resource for researchers in the field and to stimulate further innovation in the medicinal chemistry of benzocyclobutene compounds. Future efforts should focus on expanding the structure-activity relationships for these compound classes, optimizing their pharmacokinetic properties, and further elucidating their mechanisms of action.

References

- 1. Synthesis and biological evaluation of benzocyclobutane-C-glycosides as potent and orally active SGLT1/SGLT2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and Biological Evaluation of Benzocyclooctene-based and Indene-based Anticancer Agents that Function as Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dietary regulation of PI3K/AKT/GSK-3β pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Navigating the Acquisition of 4-Hydroxymethylbenzocyclobutene: A Technical Guide for Researchers

For Immediate Release

For researchers, scientists, and drug development professionals investigating novel therapeutics and materials, the availability of specialized chemical building blocks is paramount. This technical guide addresses the commercial landscape and synthetic accessibility of 4-Hydroxymethylbenzocyclobutene (CAS No. 38239-17-3), a valuable but commercially scarce benzocyclobutene derivative. Due to its limited off-the-shelf availability, this guide focuses on the viable path of custom synthesis, providing a curated list of potential suppliers and a proposed synthetic pathway based on established chemical literature.

Commercial Availability: A Landscape of Custom Synthesis

Below is a table of reputable companies specializing in custom organic synthesis that could be contracted to produce 4-Hydroxymethylbenzocyclobutene.

| Custom Synthesis Supplier | Specialization | Geographic Regions Served |

| KareBay Biochem | Custom and contract specialty chemical production from milligram to multi-ton scale. | Global |

| Frontier Specialty Chemicals | Complex organic molecule synthesis, including heterocyclic compounds and building blocks. | Global, with manufacturing in the USA |

| Enamine | Wide variety of organic compounds on a milligram to kilogram scale. | Global |

| ResolveMass Laboratories Inc. | Tailored production of organic compounds for pharmaceutical and biotechnology industries. | North America |

| TCI America | Custom synthesis with capabilities from R&D to industrial production. | Global |

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 4-Hydroxymethylbenzocyclobutene involves a two-step process starting from commercially available benzocyclobutene:

-

Formylation of Benzocyclobutene: Introduction of a formyl group at the 4-position of the benzocyclobutene ring.

-

Reduction of the Aldehyde: Reduction of the resulting 4-Formylbenzocyclobutene to the target alcohol, 4-Hydroxymethylbenzocyclobutene.

This pathway is supported by analogous reactions reported in the chemical literature for related benzocyclobutene derivatives.

Methodological & Application

Application Notes and Protocols for the Use of 4-Hydroxymethylbenzocyclobutene in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 4-Hydroxymethylbenzocyclobutene (HMBCB) in the development of advanced thermosetting polymers. The unique properties of HMBCB-based polymers, including their excellent thermal stability, low dielectric constant, and potential for biomedical applications, make them a compelling choice for a variety of high-performance materials.

Introduction to 4-Hydroxymethylbenzocyclobutene (HMBCB)

4-Hydroxymethylbenzocyclobutene (HMBCB) is a functionalized benzocyclobutene (BCB) monomer. The key feature of BCB derivatives is the four-membered ring fused to a benzene ring. Upon thermal activation, typically at temperatures exceeding 200 °C, the BCB ring undergoes a conrotatory ring-opening to form a highly reactive ortho-quinodimethane intermediate. This intermediate readily undergoes [4+4] cycloaddition or Diels-Alder reactions, leading to the formation of a highly cross-linked, stable polymer network. A significant advantage of this polymerization process is the absence of any volatile byproducts, which is crucial for applications in microelectronics and other precision fields.[1]